MMAF-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

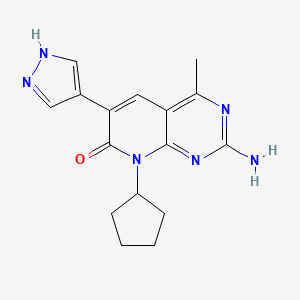

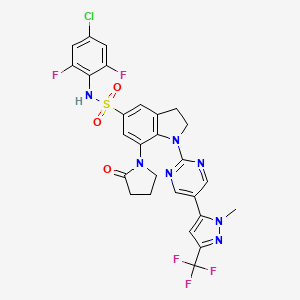

Monomethylauristatin F (Hydrochloride) is a synthetic antineoplastic agent derived from the natural compound dolastatin 10. It is a potent tubulin polymerization inhibitor and is widely used as a cytotoxic component in antibody-drug conjugates (ADCs) such as Vorsetuzumab mafodotin and SGN-CD19A . This compound is primarily used in cancer research due to its high potency in inhibiting cell division .

Wissenschaftliche Forschungsanwendungen

Monomethylauristatin F (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Tubulin-Polymerisationshemmung verwendet.

Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Zellteilung und Mitose zu verstehen.

Medizin: In ADCs für die gezielte Krebstherapie integriert und zeigt eine hohe Wirksamkeit bei der Hemmung des Tumorwachstums

Industrie: Wird bei der Entwicklung neuer Therapeutika und Wirkstoff-Delivery-Systeme eingesetzt.

5. Wirkmechanismus

Monomethylauristatin F (Hydrochlorid) entfaltet seine Wirkung, indem es die Zellteilung durch Blockierung der Tubulin-Polymerisation hemmt . Es ist an einen Antikörper mit hoher Affinität zu Krebszellstrukturen gebunden, wodurch sich die Verbindung in diesen Zellen anreichert. Diese gezielte Abgabe verstärkt ihre zytotoxischen Wirkungen und minimiert gleichzeitig Schäden an gesunden Zellen .

Ähnliche Verbindungen:

Monomethylauristatin E (Hydrochlorid): Ein weiteres synthetisches Auristatinderivat mit ähnlichen Eigenschaften zur Tubulin-Polymerisationshemmung.

Dolastatin 10: Die natürliche Verbindung, von der Monomethylauristatin F abgeleitet ist.

Vergleich: Monomethylauristatin F (Hydrochlorid) unterscheidet sich von Monomethylauristatin E (Hydrochlorid) durch das Vorhandensein eines Phenylalanin-Restes am C-Terminus, was zu seiner Membranundurchlässigkeit beiträgt . Beide Verbindungen sind sehr stabil und zeigen keine Anzeichen von Abbau in Plasma oder menschlichen Leberlysosom-Extrakten . Monomethylauristatin F (Hydrochlorid) hat eine abgeschwächte Aktivität im Vergleich zu Monomethylauristatin E (Hydrochlorid) aufgrund des Vorhandenseins des geladenen C-terminalen Phenylalanins .

Wirkmechanismus

Target of Action

MMAF Hydrochloride, also known as Monomethylauristatin F Hydrochloride, is widely used as a cytotoxic component of antibody-drug conjugates (ADCs) such as Vorsetuzumab mafodotin and SGN-CD19A . Its primary target is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

MMAF Hydrochloride functions as an antimitotic agent . It inhibits cell division by blocking the polymerization of tubulin . This compound is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This targeted delivery allows for the selective destruction of cancer cells while minimizing damage to healthy cells .

Biochemical Pathways

The primary biochemical pathway affected by MMAF Hydrochloride is the microtubule dynamics within the cell . By inhibiting tubulin polymerization, MMAF disrupts the formation and function of the mitotic spindle, an essential component for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces cell death .

Pharmacokinetics

The pharmacokinetic properties of MMAF Hydrochloride are complex and can be influenced by its incorporation into ADCs . As a part of ADCs, MMAF Hydrochloride is designed to be stable in the bloodstream, reducing systemic toxicity . Once the ADC binds to the target antigen on cancer cells, the complex is internalized, and MMAF is released to exert its cytotoxic effect .

Result of Action

The result of MMAF Hydrochloride action is the inhibition of cell division and induction of cell death in targeted cancer cells . By disrupting microtubule dynamics, MMAF Hydrochloride causes cell cycle arrest at the G2/M phase . This arrest triggers apoptosis, or programmed cell death, resulting in the reduction of tumor growth .

Action Environment

The action, efficacy, and stability of MMAF Hydrochloride can be influenced by various environmental factors. These include the expression level of the target antigen on cancer cells, the internalization rate of the ADC, and the intracellular conditions that affect the release of MMAF . Additionally, factors such as the patient’s overall health, the presence of drug resistance mechanisms, and the tumor microenvironment can also impact the effectiveness of MMAF Hydrochloride .

Biochemische Analyse

Biochemical Properties

MMAF Hydrochloride interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, thereby inhibiting cell division . The nature of this interaction is inhibitory, with MMAF Hydrochloride binding to the tubulin protein and preventing its normal function .

Cellular Effects

MMAF Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting cell division, leading to cell death . This disruption can affect cell signaling pathways and gene expression, particularly those involved in cell cycle regulation . MMAF Hydrochloride does not readily permeate cell membranes, but when attached to antibodies like trastuzumab or pertuzumab, it can effectively block the division of specific tumor cells .

Molecular Mechanism

The mechanism of action of MMAF Hydrochloride involves its binding to tubulin, inhibiting the polymerization of this protein and thereby disrupting the formation of microtubules . This disruption prevents cells from forming the mitotic spindle necessary for cell division, leading to cell cycle arrest and ultimately cell death .

Temporal Effects in Laboratory Settings

Over time, MMAF Hydrochloride demonstrates stable activity with no signs of degradation in plasma, human liver lysosomal extracts, or proteases such as cathepsin B . It continues to inhibit tubulin polymerization and disrupt cell division, leading to consistent cytotoxic effects .

Dosage Effects in Animal Models

In animal models, the effects of MMAF Hydrochloride vary with dosage. At high doses, MMAF Hydrochloride can lead to significant cytotoxic effects, while at lower doses, its effects may be less pronounced . The maximum tolerated dose in mice of MMAF is much higher than that of other similar compounds .

Metabolic Pathways

MMAF Hydrochloride is involved in metabolic pathways related to the breakdown and removal of proteins. The major metabolic pathway of MMAF Hydrochloride is demethylation, which occurs in the liver .

Transport and Distribution

MMAF Hydrochloride is transported and distributed within cells and tissues through its attachment to antibodies. These antibody-drug conjugates allow MMAF Hydrochloride to be selectively delivered to target cells . MMAF Hydrochloride has limited cell permeability as a free drug, but when attached to antibodies, it can effectively enter cells .

Subcellular Localization

Once inside a cell, MMAF Hydrochloride localizes to the cytoplasm where it binds to tubulin and inhibits its polymerization . This disruption of microtubule formation occurs within the cell’s cytoskeleton, a subcellular structure critical for maintaining cell shape and facilitating cell division .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Monomethylauristatin F (Hydrochlorid) umfasst mehrere Schritte, darunter die Modifikation der N-terminalen Verlängerung der Aminogruppe und die C-terminale Modifikation der Carboxylgruppe . Das Herstellungsverfahren seines chiralen Isomers beinhaltet die Verwendung milder Reaktionsbedingungen, ohne dass Edelmetalle oder teure chirale Katalysatoren erforderlich sind .

Industrielle Produktionsmethoden: Die industrielle Produktion von Monomethylauristatin F (Hydrochlorid) konzentriert sich auf die Optimierung von Ausbeute und Kosteneffizienz. Das Verfahren beinhaltet einfache Reaktionsbedingungen und eine einfache Trennung des chiralen Isomers, wodurch es sich für den großtechnischen Einsatz eignet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Monomethylauristatin F (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen variieren je nach der spezifischen Reaktion, die durchgeführt wird .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Versionen von Monomethylauristatin F (Hydrochlorid) mit unterschiedlichen funktionellen Gruppen, die seine zytotoxischen Eigenschaften verbessern .

Vergleich Mit ähnlichen Verbindungen

Monomethylauristatin E (Hydrochloride): Another synthetic auristatin derivative with similar tubulin polymerization inhibition properties.

Dolastatin 10: The natural compound from which Monomethylauristatin F is derived.

Comparison: Monomethylauristatin F (Hydrochloride) differs from Monomethylauristatin E (Hydrochloride) due to the presence of a phenylalanine moiety at its C-terminus, contributing to its membrane impermeability . Both compounds are highly stable and show no signs of degradation in plasma or human liver lysosomal extracts . Monomethylauristatin F (Hydrochloride) has attenuated activity compared to Monomethylauristatin E (Hydrochloride) due to the presence of the charged C-terminal phenylalanine .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPKFQQDMNUXOY-KMYLZLQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66ClN5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)